Lysylthreonylthreonyllysylserine
Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to create the compound. It may involve multiple steps, each with its own reactants, products, and conditions .Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. This can include its reactivity, what products it forms, and the conditions needed for these reactions .Physical and Chemical Properties Analysis
This involves studying properties like the compound’s melting and boiling points, solubility, and stability. It can also include its spectroscopic properties .Scientific Research Applications
Epigenetic Regulation and Therapeutic Targets in Cancer
- Lysine-specific demethylase 1 (LSD1), an enzyme involved in epigenetic regulation, has been identified as a crucial factor in the self-renewal of leukemic stem cells in acute myeloid leukemia (AML). Research on LSD1 inhibitors suggests potential therapeutic applications in treating AML and possibly other cancers, indicating that peptides or compounds like LTTS might play a role in modulating similar pathways (Mould et al., 2015).
Metabolic Pathways and Antibiotic Production
- Studies on lysine modifications, such as malonylation, reveal their significant impact on cellular metabolism and the production of therapeutic antibiotics. This suggests that LTTS could influence similar metabolic processes or antibiotic biosynthesis pathways (Xu et al., 2016).
Immunomodulation and Neurological Processes
- The metabolism of lysophosphatidylserines (lyso-PSs), closely related to LTTS in structure, has been linked to immunological and neurological processes, suggesting that LTTS could have potential applications in modulating immune responses or treating neuroimmunological disorders (Kamat et al., 2014).
Receptor Agonism and G Protein-coupled Receptors (GPCRs)
- Research on non-naturally occurring regio isomers of lysophosphatidylserine demonstrates potent agonistic activity toward GPCRs, highlighting the potential of peptides like LTTS to modulate receptor-mediated signaling pathways (Nakamura et al., 2020).
Fibrosis Treatment and Cellular Proliferation
- Targeting lysyl oxidase-like 2 (LOXL2) has been shown to suppress hepatic fibrosis progression and accelerate its reversal, indicating that compounds influencing lysine modifications or related pathways could offer new therapeutic avenues for fibrosis treatment (Ikenaga et al., 2017).
Mechanism of Action
Target of Action
Pentapeptide-4, also known as Lysylthreonylthreonyllysylserine or Lys-Thr-Thr-Lys-Ser, primarily targets the skin’s fibroblasts . Fibroblasts are cells that produce collagen and other fibers. They play a crucial role in maintaining the structural integrity of connective tissues, including the skin .
Mode of Action
Pentapeptide-4 interacts with its targets by stimulating the production of key components of the dermal matrix, such as elastin, fibronectin, glucosaminoglycan, and collagens (specifically Types I, III, and IV) . This interaction supports the extracellular matrix and wound healing . The peptide works by signaling the skin to produce more collagen, helping to restore its elasticity and firmness .
Biochemical Pathways
The biochemical pathways affected by Pentapeptide-4 primarily involve the synthesis of collagen and other extracellular matrix components . By stimulating these pathways, Pentapeptide-4 promotes skin health and counteracts the effects of aging .
Pharmacokinetics
It is known that the compound is more stable and active for topical application thanks to the lipophilic conjugate from palmitic acid . This conjugation enhances peptide delivery while maintaining bioactivity, mildness, and skin benefit potency .
Result of Action
The primary result of Pentapeptide-4’s action is the improvement of skin health and appearance. It has been reported to reduce the appearance of wrinkles and improve overall skin texture . It achieves this by increasing the production of collagen, which helps restore skin elasticity and firmness . In addition, it has been associated with a decrease in the area occupied by deep wrinkles and an increase in skin tone .
Action Environment
The action of Pentapeptide-4 is influenced by the environment in which it is applied. For instance, its efficacy can be enhanced when it is incorporated into skincare products and applied topically . Its stability and efficacy can also be influenced by factors such as pH, temperature, and the presence of other ingredients in the formulation .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Pentapeptide-4 plays a crucial role in biochemical reactions, particularly in the context of skin health It interacts with various enzymes, proteins, and other biomolecules to exert its effectsBy binding to specific receptors on the surface of these cells, Pentapeptide-4 stimulates the production of collagen, elastin, and other extracellular matrix components . This interaction is essential for maintaining skin structure and integrity.
Additionally, Pentapeptide-4 has been shown to inhibit the activity of enzymes that break down collagen, such as matrix metalloproteinases (MMPs) . By preventing collagen degradation, Pentapeptide-4 helps to preserve the skin’s structural proteins, contributing to a more youthful appearance.
Cellular Effects
Pentapeptide-4 exerts several effects on various types of cells and cellular processes. In skin cells, it promotes cell proliferation and migration, which are critical for wound healing and tissue repair . Pentapeptide-4 also influences cell signaling pathways, particularly those involved in collagen synthesis and degradation.
One of the key pathways affected by Pentapeptide-4 is the transforming growth factor-beta (TGF-β) signaling pathway . This pathway plays a vital role in regulating collagen production and extracellular matrix remodeling. By modulating TGF-β signaling, Pentapeptide-4 enhances collagen synthesis and inhibits the expression of MMPs, leading to improved skin texture and reduced wrinkles.
Molecular Mechanism
The molecular mechanism of Pentapeptide-4 involves its ability to bind to specific receptors on the surface of fibroblasts. This binding triggers a cascade of intracellular signaling events that ultimately lead to increased collagen production . Pentapeptide-4 also activates the expression of genes involved in collagen synthesis, such as COL1A1 and COL3A1 . These genes encode the primary components of type I and type III collagen, respectively.
Furthermore, Pentapeptide-4 inhibits the activity of MMPs by downregulating their expression and promoting the production of tissue inhibitors of metalloproteinases (TIMPs) . This dual action ensures that collagen is synthesized and preserved, contributing to the overall health and appearance of the skin.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pentapeptide-4 have been studied over various time periods. Short-term studies have shown that Pentapeptide-4 can rapidly increase collagen production within a few days of application . Long-term studies are essential to understand the stability and degradation of Pentapeptide-4 over extended periods.
Research has indicated that Pentapeptide-4 remains stable and active in cosmetic formulations for several months . Additionally, long-term studies have demonstrated that continuous application of Pentapeptide-4 leads to sustained improvements in skin texture and reduction in wrinkle depth . These findings highlight the potential of Pentapeptide-4 as a long-lasting anti-aging ingredient.
Dosage Effects in Animal Models
Studies on animal models have provided valuable insights into the dosage effects of Pentapeptide-4. Different dosages of Pentapeptide-4 have been tested to determine the optimal concentration for achieving desired effects without causing adverse reactions . Low to moderate doses of Pentapeptide-4 have been shown to enhance collagen production and improve skin elasticity in animal models .
High doses of Pentapeptide-4 may lead to toxic effects, such as skin irritation and inflammation . Therefore, it is crucial to determine the appropriate dosage range to maximize the benefits of Pentapeptide-4 while minimizing potential side effects.
Metabolic Pathways
Pentapeptide-4 is involved in several metabolic pathways related to collagen synthesis and extracellular matrix remodeling. One of the key pathways is the TGF-β signaling pathway, which regulates the expression of collagen genes and MMPs . Pentapeptide-4 also interacts with enzymes involved in collagen cross-linking, such as lysyl oxidase . This interaction enhances the stability and strength of collagen fibers, contributing to improved skin structure.
Transport and Distribution
The transport and distribution of Pentapeptide-4 within cells and tissues are critical for its effectiveness. Pentapeptide-4 is transported across the cell membrane through specific peptide transporters . Once inside the cell, it is distributed to various cellular compartments, including the cytoplasm and nucleus . This distribution allows Pentapeptide-4 to exert its effects on collagen synthesis and gene expression.
Subcellular Localization
Pentapeptide-4 is localized in specific subcellular compartments, where it interacts with target molecules to exert its effects. Studies have shown that Pentapeptide-4 is primarily localized in the cytoplasm and nucleus of fibroblasts . In the cytoplasm, Pentapeptide-4 interacts with signaling molecules and enzymes involved in collagen synthesis. In the nucleus, it regulates the expression of collagen genes and other extracellular matrix components .
Properties
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H45N7O9/c1-12(32)17(30-22(37)18(13(2)33)29-19(34)14(26)7-3-5-9-24)21(36)27-15(8-4-6-10-25)20(35)28-16(11-31)23(38)39/h12-18,31-33H,3-11,24-26H2,1-2H3,(H,27,36)(H,28,35)(H,29,34)(H,30,37)(H,38,39)/t12-,13-,14+,15+,16+,17+,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWBQGACJJOIKA-RHEFHGCGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCCN)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H45N7O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90164180 | |
Record name | Pentapeptide-4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90164180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149128-48-3 | |
Record name | Pentapeptide-4 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149128483 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentapeptide-4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90164180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LYSYLTHREONYLTHREONYLLYSYLSERINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69B8BD4H9G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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